molecular formula C62H70N4O22S2 B052684 Bis(14-thiadaunomycin) CAS No. 116978-91-7

Bis(14-thiadaunomycin)

Cat. No. B052684
M. Wt: 1287.4 g/mol
InChI Key: QRRWKTLCKQSSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(14-thiadaunomycin) is a chemical compound that belongs to the class of anthracycline antibiotics. It is a derivative of the natural compound daunomycin, which was first isolated from Streptomyces peucetius var. caesius in 1965. Bis(14-thiadaunomycin) has attracted significant attention from the scientific community due to its potential applications in cancer treatment.

Mechanism Of Action

Bis(14-thiadaunomycin) exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication. The compound binds to the DNA-topoisomerase II complex, which prevents the enzyme from completing its function of unwinding the DNA double helix. This leads to the accumulation of DNA breaks and the activation of DNA damage response pathways, ultimately resulting in cell death.

Biochemical And Physiological Effects

Bis(14-thiadaunomycin) has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, the compound has been found to have anti-inflammatory and immunomodulatory effects. It has also been shown to inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

Bis(14-thiadaunomycin) has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying DNA replication and cell death pathways. However, the compound also has some limitations. It is highly toxic and can pose a risk to researchers handling it. Additionally, its use in animal studies is limited due to its toxicity and potential side effects.

Future Directions

There are several future directions for research on bis(14-thiadaunomycin). One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, the use of bis(14-thiadaunomycin) in combination with other anticancer drugs is an area of ongoing research.

Synthesis Methods

The synthesis of bis(14-thiadaunomycin) involves the modification of the daunomycin molecule by introducing a sulfur atom into its structure. The process is accomplished through a series of chemical reactions, including oxidation and reduction steps. The final product is a yellow-orange powder that is soluble in water and organic solvents.

Scientific Research Applications

Bis(14-thiadaunomycin) has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound works by intercalating into the DNA of cancer cells, which disrupts DNA replication and leads to cell death. Bis(14-thiadaunomycin) has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.

properties

CAS RN

116978-91-7

Product Name

Bis(14-thiadaunomycin)

Molecular Formula

C62H70N4O22S2

Molecular Weight

1287.4 g/mol

IUPAC Name

N,N'-bis[2-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl]sulfanylethyl]butanediamide

InChI

InChI=1S/C62H70N4O22S2/c1-25-51(71)31(63)17-41(85-25)87-35-21-61(81,19-29-45(35)59(79)49-47(55(29)75)53(73)27-7-5-9-33(83-3)43(27)57(49)77)37(67)23-89-15-13-65-39(69)11-12-40(70)66-14-16-90-24-38(68)62(82)20-30-46(36(22-62)88-42-18-32(64)52(72)26(2)86-42)60(80)50-48(56(30)76)54(74)28-8-6-10-34(84-4)44(28)58(50)78/h5-10,25-26,31-32,35-36,41-42,51-52,71-72,75-76,79-82H,11-24,63-64H2,1-4H3,(H,65,69)(H,66,70)

InChI Key

QRRWKTLCKQSSAZ-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSCCNC(=O)CCC(=O)NCCSCC(=O)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9OC)O)OC1CC(C(C(O1)C)O)N)O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSCCNC(=O)CCC(=O)NCCSCC(=O)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9OC)O)OC1CC(C(C(O1)C)O)N)O)O)N)O

synonyms

bis(14-thiadaunomycin)

Origin of Product

United States

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